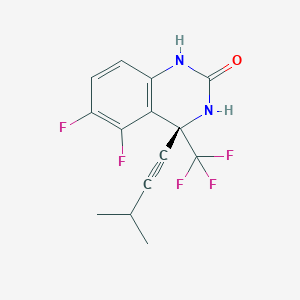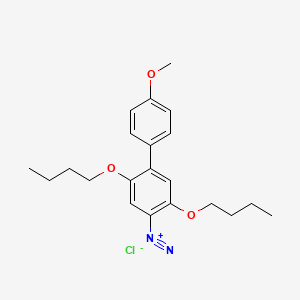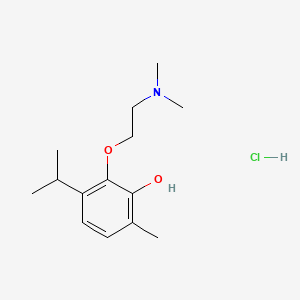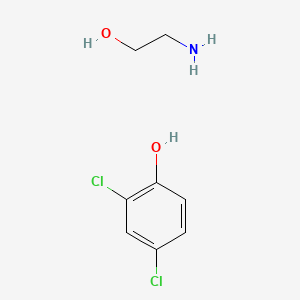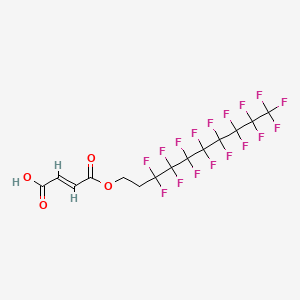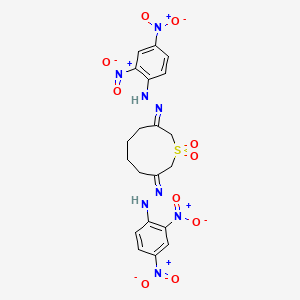
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide is a complex organic compound with potential applications in various scientific fields
Métodos De Preparación
The synthesis of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities, ensuring consistency and purity.
Análisis De Reacciones Químicas
3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. Industrial applications could include its use in the development of new materials or as a component in specialized chemical processes.
Mecanismo De Acción
The mechanism of action of 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,8-Thionanedione bis((2,4-bis(hydroxy(oxido)amino)phenyl)hydrazone) 1,1-dioxide stands out due to its unique combination of functional groups and reactivity
Propiedades
Número CAS |
71138-49-3 |
|---|---|
Fórmula molecular |
C20H20N8O10S |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
N-[(E)-[(8E)-8-[(2,4-dinitrophenyl)hydrazinylidene]-1,1-dioxothionan-3-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C20H20N8O10S/c29-25(30)15-5-7-17(19(9-15)27(33)34)23-21-13-3-1-2-4-14(12-39(37,38)11-13)22-24-18-8-6-16(26(31)32)10-20(18)28(35)36/h5-10,23-24H,1-4,11-12H2/b21-13+,22-14+ |
Clave InChI |
KODOIJDVBKKEEB-JFMUQQRKSA-N |
SMILES isomérico |
C1C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/CS(=O)(=O)C/C(=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/CC1 |
SMILES canónico |
C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CS(=O)(=O)CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


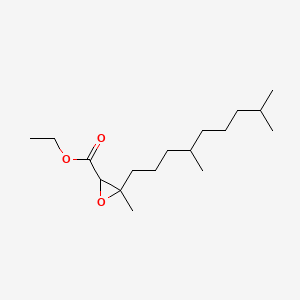
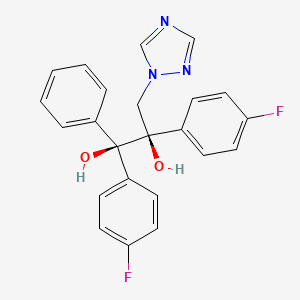
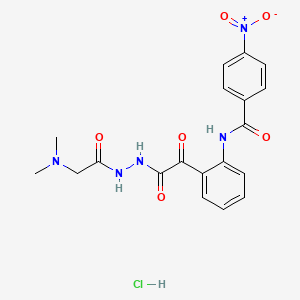

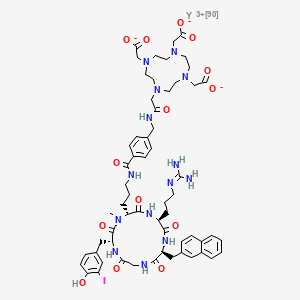
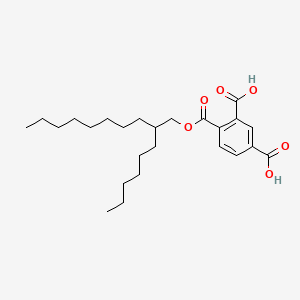
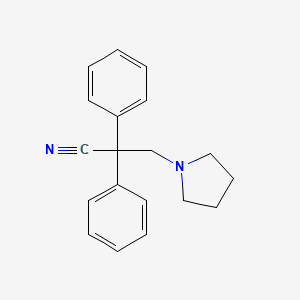
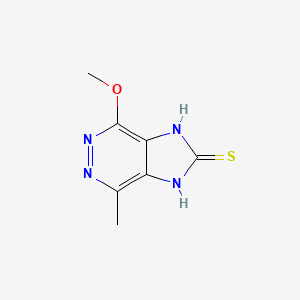
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
